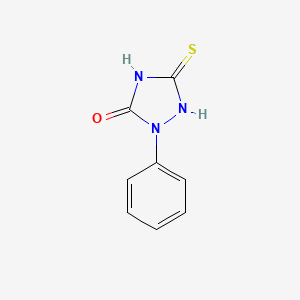

5-mercapto-2-phenyl-1,2-dihydro-3H-1,2,4-triazol-3-one

Description

5-Mercapto-2-phenyl-1,2-dihydro-3H-1,2,4-triazol-3-one is a heterocyclic compound characterized by a triazolone core substituted with a phenyl group at position 2 and a mercapto (-SH) group at position 3. This structure confers unique physicochemical and biological properties, making it a versatile scaffold in medicinal and industrial chemistry.

Properties

IUPAC Name |

2-phenyl-5-sulfanylidene-1,2,4-triazolidin-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3OS/c12-8-9-7(13)10-11(8)6-4-2-1-3-5-6/h1-5H,(H2,9,10,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKXUYBHAJOBULC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C(=O)NC(=S)N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 5-mercapto-2-phenyl-1,2-dihydro-3H-1,2,4-triazol-3-one can be achieved through several methods. One common approach involves the reaction of isothiocyanates with hydrazides, followed by cyclization . Another method includes the reaction of 1,3,4-oxadiazoles with hydrazine, leading to the formation of the triazole ring . Industrial production methods typically involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction conditions .

Chemical Reactions Analysis

5-mercapto-2-phenyl-1,2-dihydro-3H-1,2,4-triazol-3-one undergoes various chemical reactions, including:

Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.

Substitution: Nucleophilic substitution reactions can occur at the sulfur atom, leading to the formation of various substituted derivatives.

Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and alkyl halides for substitution . The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

The applications of 5-mercapto-2-phenyl-1,2-dihydro-3H-1,2,4-triazol-3-one are primarily in the realm of medicinal chemistry, serving as a versatile building block for synthesizing compounds with antimicrobial and other biological activities .

Scientific Research Applications

Antimicrobial Agents

- Triazole Derivatives: Derivatives of 1,2,4-triazoles, including those with mercapto substitutions, exhibit significant antibacterial and antifungal activities . These compounds interact with biological receptors, facilitated by their structural features such as dipole character, hydrogen bonding capacity, and rigidity .

- Minimum Inhibitory Concentration (MIC): Researchers determine the effectiveness of 1,2,4-triazole derivatives by measuring the lowest concentration that inhibits the visible growth of microorganisms . For example, clinafloxacin-triazole hybrids have shown antibacterial and antifungal activities comparable to or more potent than reference drugs like chloramphenicol and fluconazole .

- Structure-Activity Relationship (SAR): SAR studies reveal how specific structural modifications influence antimicrobial activity. For instance, the presence of a 2,4-difluoro group on a phenyl ring in clinafloxacin-triazole hybrids significantly enhances its efficacy against methicillin-resistant Staphylococcus aureus (MRSA) . Similarly, phenyl groups at the C-3 position of ciprofloxacin-1,2,4-triazole-5(4H)-thione hybrids play a crucial role in their activity against MRSA .

Synthesis and Characterization

- Synthesis of Triazole Derivatives: 5-mercapto-2-phenyl-1,2-dihydro-3H-1,2,4-triazol-3-one is used as an intermediate in the synthesis of more complex molecules. For example, it can be used in the synthesis of 4-amino-2-[(5-mercapto-1,3,4-oxadiazol-2-yl)methyl]-5-(4-methylphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one .

- Spectroscopic Analysis: Derivatives are characterized using various spectroscopic techniques such as IR, NMR, and mass spectrometry to confirm their structure . The spectral data helps in identifying key functional groups and structural features .

Other Biological Activities

- Diverse Bioactivities: Beyond antimicrobial properties, 1,2,4-triazoles and their derivatives possess a wide range of bioactivities, including neuroprotective, antioxidant, antimalarial, and antiviral effects . They also act as anticonvulsants and receptor antagonists .

- Chemotherapeutic Effects: Mercapto-substituted 1,2,4-triazoles are of interest for their potential chemopreventive and chemotherapeutic effects on cancer .

Mechanism of Action

The mechanism of action of 5-mercapto-2-phenyl-1,2-dihydro-3H-1,2,4-triazol-3-one involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes, leading to the disruption of essential biological processes in microorganisms . Additionally, its ability to form coordination complexes with metal ions can enhance its biological activity and specificity .

Comparison with Similar Compounds

Key Observations :

- The mercapto group enhances corrosion inhibition and may improve metal-binding capacity .

- Nitro substituents (e.g., NTO) shift applications to explosives, emphasizing the role of functional groups in defining utility .

- Aromatic substitutions (e.g., phenyl, fluorophenyl) are critical for receptor targeting in pharmaceuticals .

Structural Modifications and Reactivity

- Selenium vs. Sulfur: Replacing the mercapto (-SH) group with selone (-SeH) in 2-phenyl-1,2-dihydro-3H-1,2,4-triazole-3-selones alters reactivity, enabling alkylation to form 3-ethylseleno derivatives .

- Hydroxyl vs. Mercapto : 4-Hydroxyphenyl-3H-1,2,4-triazol-3-one derivatives exhibit different hydrogen-bonding patterns and solubility profiles compared to mercapto analogs, impacting their pharmacokinetics .

Routes to Mercapto-Triazolones

- Microwave-Assisted Synthesis : Efficient one-pot synthesis of 2,4-dihydro-3H-1,2,4-triazol-3-ones under microwave irradiation reduces reaction times from hours to minutes .

- Multi-Step Functionalization: The synthesis of 4-amino-5-(4-chlorophenyl)-2-[(5-mercapto-1,3,4-oxadiazol-2-yl)methyl]-triazol-3-one involves hydrazone cyclization followed by Schiff base and Mannich reactions .

Comparative Challenges

- Mercapto Group Handling: The -SH group requires protection (e.g., via S-alkylation) during synthesis to avoid oxidation, adding complexity compared to hydroxyl or amino-substituted triazolones .

Functional Comparisons

Antitumor Activity

- Quillaic Acid Hybrids : Linking 3H-1,2,4-triazol-3-one to quillaic acid via ester bonds significantly enhances antitumor activity compared to unmodified quillaic acid .

- Triazolone vs. Tetrazole : Isoxazole or tetrazole rings, while structurally similar to triazolones, show reduced activity in cancer cell line screenings, highlighting the triazolone core's superiority .

Anticonvulsant Activity

- 5-Aryl-Substituted Triazolones : Compounds like 5-aryl-2,4-dihydro-3H-1,2,4-triazol-3-ones exhibit dual activity against electroshock- and pentylenetetrazole-induced seizures, independent of benzodiazepine or NMDA receptor interactions .

Biological Activity

5-Mercapto-2-phenyl-1,2-dihydro-3H-1,2,4-triazol-3-one (commonly referred to as 5-MPT) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of the biological activities associated with 5-MPT, including antimicrobial, anticancer, and other pharmacological effects.

Chemical Structure and Properties

5-MPT is characterized by the presence of a mercapto group (-SH) and a triazole ring, which contribute to its biological properties. The compound can exist in tautomeric forms due to the presence of the thiol group, affecting its reactivity and interactions with biological targets.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of 5-MPT derivatives. For instance, a study synthesized various triazole derivatives and evaluated their antimicrobial activities against several bacterial strains. The results indicated that compounds containing the 5-MPT moiety exhibited significant antibacterial activity, particularly against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis .

Table 1: Antimicrobial Activity of 5-MPT Derivatives

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 5-MPT Derivative A | S. aureus | 32 µg/mL |

| 5-MPT Derivative B | E. coli | 64 µg/mL |

| 5-MPT Derivative C | B. subtilis | 16 µg/mL |

Anticancer Activity

The anticancer properties of 5-MPT have also been extensively studied. Research indicates that it can induce apoptosis in various cancer cell lines. In vitro studies demonstrated that 5-MPT derivatives showed cytotoxic effects against human breast adenocarcinoma (MCF-7) and melanoma (MEL-8) cell lines. Notably, flow cytometry assays revealed that these compounds act in a dose-dependent manner to trigger apoptotic pathways .

Case Study: Cytotoxicity Against Cancer Cell Lines

In one notable study, several derivatives of 5-MPT were tested for their cytotoxic effects on MCF-7 cells:

- IC50 Values : The IC50 values ranged from 10 µM to 20 µM for different derivatives.

- Mechanism of Action : Western blot analysis indicated an increase in p53 expression and activation of caspase-3, suggesting that the apoptotic pathway is significantly involved in the anticancer activity of these compounds .

Other Biological Activities

Beyond antimicrobial and anticancer effects, 5-MPT has been investigated for additional biological activities:

- Antioxidant Activity : Some studies suggest that derivatives of 5-MPT exhibit antioxidant properties, potentially protecting cells from oxidative stress.

- Antileishmanial Activity : Recent research has explored the efficacy of synthesized compounds based on 5-MPT against Leishmania species, showing promising results in inhibiting parasite growth .

Table 2: Summary of Biological Activities

Q & A

Q. What are the optimal synthetic routes for preparing the 1,2,4-triazol-3-one core structure of 5-mercapto-2-phenyl-1,2-dihydro-3H-1,2,4-triazol-3-one?

The core 1,2,4-triazol-3-one scaffold can be synthesized via cyclization of semicarbazide derivatives. For example, reacting semicarbazide hydrochloride with formic acid under reflux yields 1,2-dihydro-3H-1,2,4-triazol-3-one with ~97% efficiency . Subsequent functionalization steps, such as introducing phenyl and mercapto groups, may involve alkylation or thiolation. Alkaline cyclization of 1-aroyl-4-alkylsemicarbazides has been used to generate substituted triazolones, followed by alkylation to introduce additional substituents .

Q. How can researchers confirm the structural integrity of synthesized 5-mercapto-2-phenyl-1,2-dihydro-3H-1,2,4-triazol-3-one?

Standard characterization methods include:

- Elemental analysis to verify stoichiometry.

- IR spectroscopy to identify functional groups (e.g., carbonyl stretch at ~1700 cm⁻¹ for the triazolone ring) .

- Thin-layer chromatography (TLC) to confirm purity post-recrystallization .

Advanced techniques like X-ray crystallography (for crystalline derivatives) or NMR spectroscopy can resolve ambiguities in regiochemistry or substituent orientation .

Q. What are the primary physicochemical properties of this compound relevant to experimental design?

Key properties include:

- Solubility : Triazolones are typically polar but may exhibit limited aqueous solubility. Methanol or acetic acid are preferred solvents .

- Thermal stability : Differential scanning calorimetry (DSC) or thermogravimetric analysis (TGA) can assess decomposition thresholds. For example, nitro-substituted triazolones decompose at ~250°C .

Advanced Research Questions

Q. How can computational methods guide the study of decomposition mechanisms or stability of 5-mercapto-2-phenyl-1,2-dihydro-3H-1,2,4-triazol-3-one?

- Ab initio molecular dynamics (AIMD) : Simulate high-temperature trajectories to identify dominant decomposition pathways (e.g., C–S bond cleavage in the mercapto group) .

- Density functional theory (DFT) : Calculate activation energies for proposed mechanisms, such as hydrogen migration or ring-opening reactions .

- Crystal packing analysis : Use Lennard-Jones potentials and Coulombic interactions to model lattice stability and predict polymorphic behavior .

Q. What experimental strategies resolve contradictions in reported pharmacological activities of triazolone derivatives?

- Receptor-binding assays : Test selectivity against targets like benzodiazepine or NMDA receptors to rule out off-target effects .

- In vivo models : Compare anticonvulsant activity in electroshock vs. chemoconvulsant (e.g., pentylenetetrazole) models to clarify mechanism .

- Isotopic labeling : Synthesize ¹⁵N- or deuterated analogs to trace metabolic pathways and identify bioactive intermediates .

Q. How can the mercapto group be selectively modified to enhance bioactivity or stability?

- Thioalkylation : React the mercapto group with chloroacetic acid to form thioether derivatives, improving solubility or reducing oxidation .

- Metal coordination : Form complexes with Fe(II), Cu(II), or Zn(II) ions to stabilize the thiolate form and modulate reactivity .

- Protection/deprotection : Use trityl or acetyl protecting groups during synthesis to prevent undesired disulfide formation .

Q. What methodologies elucidate the compound’s anti-inflammatory or neuropharmacological potential?

- Microglial inflammation assays : Measure inhibition of JNK/p38 MAPK pathways using LPS-stimulated BV2 cells, referencing aprepitant’s anti-inflammatory effects .

- NK-1 receptor antagonism : Conduct competitive binding studies with substance P to evaluate neurokinin receptor affinity .

- In silico docking : Model interactions with catalytic sites (e.g., COX-2 or TNF-α) to prioritize derivatives for synthesis .

Data Interpretation and Contradictions

Q. How should researchers address discrepancies in thermal decomposition data between experimental and computational studies?

- Cross-validate methods : Compare TGA/DSC results with AIMD simulations to identify temperature-dependent pathway shifts .

- Isolate intermediates : Use hyphenated techniques (e.g., TG-IR or TG-MS) to detect transient species like NO₂ or HONO .

- Entropy considerations : Account for entropy differences in computational models, as low-barrier pathways may be entropically disfavored .

Q. What experimental controls are critical when evaluating anticonvulsant activity in animal models?

- Positive controls : Include established anticonvulsants (e.g., valproate) to benchmark efficacy .

- Dose-response profiling : Test multiple doses to distinguish therapeutic vs. toxic thresholds.

- Vehicle controls : Ensure solvents (e.g., DMSO) do not independently affect seizure thresholds .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.